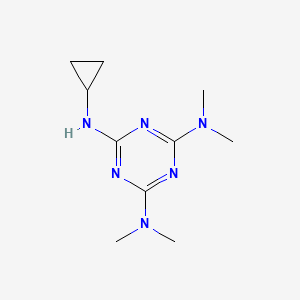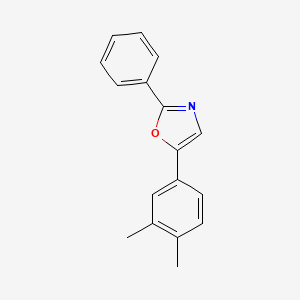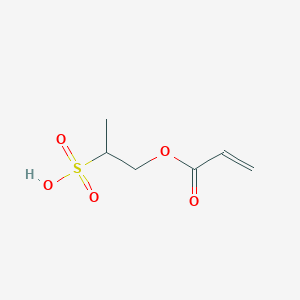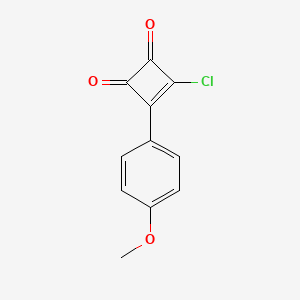
8-Cyclopentadecen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cyclopentadecen-1-one, also known as (4Z)-cyclopentadec-4-en-1-one, is an organic compound with the molecular formula C15H26O. It is a mono-constituent substance that belongs to the class of cyclopentadecenones. This compound is known for its unique structure, which includes a 15-membered ring with a double bond and a ketone functional group. It is often used in the fragrance industry due to its musk-like odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopentadecen-1-one can be achieved through various methods. One common approach involves the oxidation of cyclopentadecene using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of long-chain alkenes under acidic conditions to form the desired cyclopentadecenone structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 8-Cyclopentadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in cyclopentadecenol.
Substitution: The double bond in the compound can participate in electrophilic addition reactions, leading to substituted cyclopentadecenones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, acids, and other electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Cyclopentadecenol.
Substitution: Halogenated or alkylated cyclopentadecenones.
Aplicaciones Científicas De Investigación
8-Cyclopentadecen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Widely used in the fragrance industry due to its musk-like odor and stability
Mecanismo De Acción
The mechanism of action of 8-Cyclopentadecen-1-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the double bond in the compound can participate in electrophilic addition reactions, modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparación Con Compuestos Similares
Cyclopentenone: Contains a five-membered ring with a ketone and an alkene group.
Cyclohexenone: Contains a six-membered ring with a ketone and an alkene group.
Cycloheptenone: Contains a seven-membered ring with a ketone and an alkene group.
Uniqueness of 8-Cyclopentadecen-1-one: this compound is unique due to its 15-membered ring structure, which is relatively rare in organic compounds. This large ring size contributes to its distinct chemical properties and biological activities. Additionally, its musk-like odor makes it valuable in the fragrance industry, setting it apart from other similar compounds .
Propiedades
Número CAS |
72785-16-1 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
cyclopentadec-8-en-1-one |
InChI |
InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h1-2H,3-14H2 |
Clave InChI |
KUZFTOAYXWRQAA-UHFFFAOYSA-N |
SMILES isomérico |
C1CCCC(=O)CCCCCC/C=C\CC1 |
SMILES canónico |
C1CCCC(=O)CCCCCCC=CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


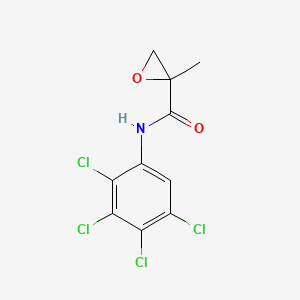
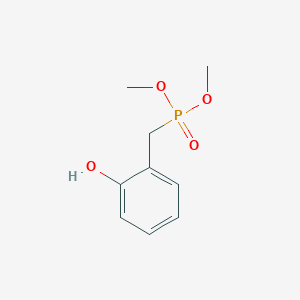
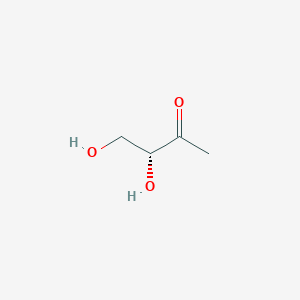
![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)
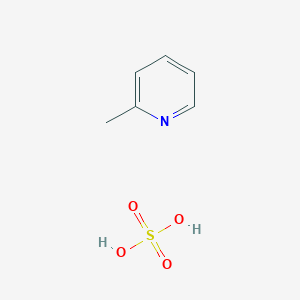
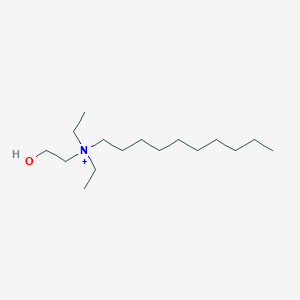
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
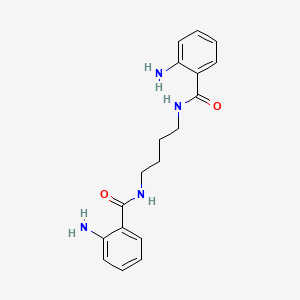
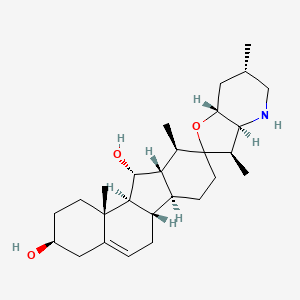
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
